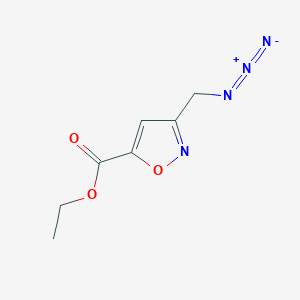
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate is a compound that belongs to the class of azides and oxazoles. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It contains an azide group, which is known for its high reactivity, and an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate typically involves the reaction of ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate with sodium azide. This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature. The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion displaces the bromide ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azide group.
化学反应分析
Types of Reactions
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) iodide as a catalyst in combination with a base such as triethylamine.
Major Products Formed
Substitution: Various substituted oxazoles depending on the nucleophile used.
Reduction: Ethyl 3-(aminomethyl)-1,2-oxazole-5-carboxylate.
Cycloaddition: Triazole derivatives.
科学研究应用
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocycles.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate largely depends on the specific reactions it undergoes. For example, in bioconjugation reactions, the azide group reacts with alkyne groups via a [3+2] cycloaddition to form triazoles. This reaction is highly specific and efficient, making it useful for labeling biomolecules.
相似化合物的比较
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate can be compared with other azide-containing compounds and oxazole derivatives:
Similar Compounds: Ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate, Ethyl 3-(aminomethyl)-1,2-oxazole-5-carboxylate, and various triazole derivatives.
Uniqueness: The presence of both an azide group and an oxazole ring in a single molecule makes this compound unique. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
属性
分子式 |
C7H8N4O3 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC 名称 |
ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8N4O3/c1-2-13-7(12)6-3-5(10-14-6)4-9-11-8/h3H,2,4H2,1H3 |
InChI 键 |
CDFBFISSQHZIPQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NO1)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



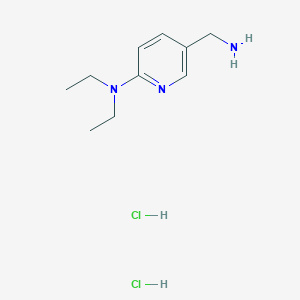
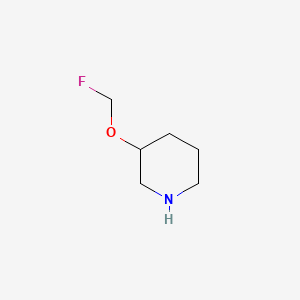
![2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13561958.png)
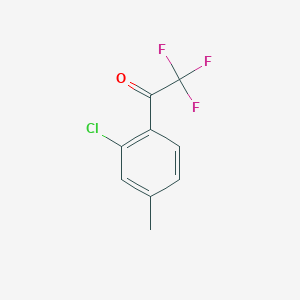


![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)
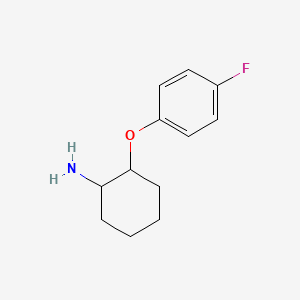

![2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13561996.png)
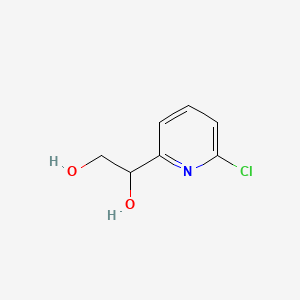
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
